molecular formula C21H25N3O B2365722 N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide CAS No. 305346-90-1

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide

Cat. No.: B2365722
CAS No.: 305346-90-1
M. Wt: 335.451
InChI Key: BDNVKVMQYRGMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with phenyl-2-propanone, also known as phenylacetone . Phenylacetone is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group . The synthesis of imidazole-containing compounds has been reported in the literature, and these compounds show a broad range of chemical and biological properties .

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives have shown considerable antitumor activity against various cancer cell lines. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their potential antitumor activity in vitro against numerous human tumor cell lines. Certain derivatives, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. For example, N-substituted phenyl acetamide benzimidazole derivatives were investigated for their antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with one derivative showing significant potency compared to standard drugs (Chaudhari et al., 2020).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives provide a foundation for further pharmacological exploration. For instance, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized, offering insights into the chemical properties and potential applications of such compounds (Ying-jun, 2012).

Antioxidant Activity

Coordination complexes constructed from benzimidazole derivatives have been studied for their antioxidant activities. These studies provide valuable insights into the design of compounds with potential health benefits (Chkirate et al., 2019).

Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-10-20-22-18-13-8-9-14-19(18)23(20)15-21(25)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVKVMQYRGMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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